5-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
CAS No.:
Cat. No.: VC13567094
Molecular Formula: C8H4F3N3O2
Molecular Weight: 231.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H4F3N3O2 |
|---|---|
| Molecular Weight | 231.13 g/mol |
| IUPAC Name | 5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C8H4F3N3O2/c9-8(10,11)5-1-2-14-6(12-5)3-4(13-14)7(15)16/h1-3H,(H,15,16) |
| Standard InChI Key | HASCRHZRBRNNBP-UHFFFAOYSA-N |
| SMILES | C1=CN2C(=CC(=N2)C(=O)O)N=C1C(F)(F)F |
| Canonical SMILES | C1=CN2C(=CC(=N2)C(=O)O)N=C1C(F)(F)F |
Introduction
Synthesis and Characterization
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves multi-step reactions starting from simple precursors like pyrazole and pyrimidine rings. The trifluoromethyl group can be introduced through various methods, including nucleophilic aromatic substitution or cross-coupling reactions. Characterization typically involves NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound.
Biological Activities
While specific biological data for 5-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is not available, related compounds have shown promising activities. For example, some pyrazolo[1,5-a]pyrimidine derivatives have been explored for their antiviral properties by targeting viral polymerases . Additionally, the presence of a trifluoromethyl group can enhance the compound's ability to interact with biological targets, potentially leading to improved efficacy.
Comparison with Similar Compounds
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